Arg-Gly-Asp-Ser acetate
Description
Historical Context of Arg-Gly-Asp (RGD) Motif Discovery and Significance in Extracellular Matrix Research
The discovery of the Arginyl-Glycyl-Aspartic acid (RGD) motif in the early 1980s was a pivotal moment in understanding the molecular basis of cell adhesion to the extracellular matrix (ECM). wikipedia.org Researchers Erkki Ruoslahti and Michael D. Pierschbacher identified the RGD sequence as the minimal, essential recognition site within the fibronectin protein required for cell attachment. wikipedia.orgnih.gov Their work involved synthesizing various peptides based on the presumed cell attachment site of fibronectin and testing their ability to promote cell adhesion. wikipedia.org Only peptides containing the RGD sequence were effective at enhancing cell attachment. wikipedia.org Furthermore, they demonstrated that soluble RGD-containing peptides could inhibit the attachment of cells to surfaces coated with fibronectin. wikipedia.org
This foundational research led to the identification of the cellular receptors that recognize this sequence, which were subsequently named integrins. wikipedia.org Integrins are a family of transmembrane receptor proteins that mediate the connection between the ECM and the cell's internal cytoskeleton, playing a crucial role in cell signaling, migration, survival, and differentiation. nih.govnih.gov The RGD motif is not exclusive to fibronectin; it has since been found in numerous other ECM proteins, including vitronectin, fibrinogen, osteopontin, and von Willebrand factor, establishing it as a widespread cellular recognition signal. wikipedia.orgnih.govcellgs.com The interaction between the RGD motif and integrins is fundamental to many biological processes, such as wound healing, immune response, angiogenesis, and tissue development. nih.govcellgs.com The specificity of this interaction, influenced by the conformation of the RGD motif within different proteins, allows for selective recognition by various integrin subtypes. wikipedia.org
Overview of Arg-Gly-Asp-Ser Acetate (B1210297) as a Bioactive Peptide Ligand in Cellular Biology
Arg-Gly-Asp-Ser (RGDS) acetate is a synthetic tetrapeptide that incorporates the core RGD sequence followed by a serine residue. This specific sequence is found naturally in proteins like fibronectin and fibrinogen. lifescienceproduction.co.uknih.gov As a bioactive peptide ligand, RGDS acetate mimics the cell-adhesive properties of these larger ECM proteins. capes.gov.br It functions by binding to a subset of integrin receptors, thereby influencing cellular behavior. lifescienceproduction.co.uk
In cellular biology research, RGDS acetate is widely used as a tool to study integrin-mediated processes. Because it can competitively inhibit the binding of ECM proteins to their integrin receptors, it is instrumental in elucidating the roles of specific cell-matrix interactions. nih.govnih.gov For instance, the peptide can interfere with the attachment of cells to fibronectin-coated surfaces and block the binding of fibrinogen to platelets. lifescienceproduction.co.uknih.gov The addition of the serine residue to the RGD core can influence binding affinity and selectivity for different integrin subtypes. nih.gov The interaction of the RGDS peptide with cell surface integrins can trigger or block intracellular signaling pathways, affecting cell adhesion, migration, and even the stabilization of processes like long-term potentiation in neurons. lifescienceproduction.co.uknih.gov The control peptide, Arg-Gly-Glu-Ser (RGES), where the aspartic acid is replaced by glutamic acid, is often used in experiments to demonstrate the specificity of the RGDS sequence, as the RGES variant does not exhibit the same cell-adhesive activities. capes.gov.brbiocat.com
The table below summarizes key ECM proteins that contain the RGD/RGDS motif and the integrin receptors they interact with.
| ECM Protein | Integrin Receptor(s) |
| Fibronectin | α5β1, αvβ3, αIIbβ3, α8β1, and others wikipedia.orgrupress.orgimrpress.comwikipedia.org |
| Fibrinogen | αIIbβ3, αvβ3 wikipedia.orglifescienceproduction.co.uknih.gov |
| Vitronectin | αvβ3, αvβ5, α8β1 nih.govcellgs.comimrpress.com |
| von Willebrand factor | αIIbβ3 cellgs.comlifescienceproduction.co.uknih.gov |
| Osteopontin | αvβ3 wikipedia.orgnih.gov |
Structure
2D Structure
Properties
Molecular Formula |
C17H31N7O10 |
|---|---|
Molecular Weight |
493.5 g/mol |
IUPAC Name |
acetic acid;(3S)-3-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C15H27N7O8.C2H4O2/c16-7(2-1-3-19-15(17)18)12(27)20-5-10(24)21-8(4-11(25)26)13(28)22-9(6-23)14(29)30;1-2(3)4/h7-9,23H,1-6,16H2,(H,20,27)(H,21,24)(H,22,28)(H,25,26)(H,29,30)(H4,17,18,19);1H3,(H,3,4)/t7-,8-,9-;/m0./s1 |
InChI Key |
WEXTVBBMCRDVHU-YWUTZLAHSA-N |
Isomeric SMILES |
CC(=O)O.C(C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)O)N)CN=C(N)N |
Canonical SMILES |
CC(=O)O.C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)N)CN=C(N)N |
Origin of Product |
United States |
Molecular Mechanisms of Action of Arg Gly Asp Ser Acetate
Integrin Receptor Recognition and Binding Specificity
The Arg-Gly-Asp (RGD) sequence is the primary motif responsible for the binding of many ECM proteins to integrins. wikipedia.org The addition of a serine residue to form RGDS can influence the specificity and affinity of this interaction.
Interaction with Pan-Integrin Subtypes
RGDS is known to interact with a broad range of integrin subtypes. nih.gov Integrins are heterodimeric proteins composed of α and β subunits, and the specific combination of these subunits determines the ligand-binding properties of the receptor. nih.gov The RGD sequence is recognized by nearly half of the more than 20 known integrins. selleckchem.com
Specific Integrin Engagement
Research has identified several specific integrin subtypes that bind to the RGDS sequence. These include, but are not limited to, αVβ1, αVβ3, αVβ5, αVβ6, αVβ8, α5β1, and αIIbβ3. oup.comcaymanchem.com The affinity of RGDS for these different integrins can vary, leading to diverse cellular responses depending on the cell type and the specific integrins expressed on its surface. For instance, the α5β1 integrin has been identified as a key receptor for RGDS in human mesangial and aortic smooth muscle cells. oup.com Similarly, RGDS interacts with α5β1 and αVβ3 integrins. caymanchem.com
Table 1: Integrin Subtypes Engaging with Arg-Gly-Asp-Ser (RGDS)
| Integrin Subtype | Cell Type/Context | Reference |
|---|---|---|
| α5β1 | Human Mesangial Cells, Human Aortic Smooth Muscle Cells | oup.com |
| αVβ3 | General | caymanchem.com |
| αVβ5 | General | nih.gov |
| αIIbβ3 | Platelets | caymanchem.com |
| β1-containing integrins | Hepatocytes | nih.gov |
Competitive Inhibition of Native Ligand Binding
A primary mechanism of action for RGDS acetate (B1210297) is its ability to act as a competitive inhibitor of the binding of native ECM ligands to their integrin receptors. By occupying the RGD-binding site on integrins, RGDS prevents the attachment of proteins like fibronectin, vitronectin, fibrinogen, and thrombospondin. nih.govresearchgate.net
This competitive inhibition has been demonstrated in various experimental settings. For example, RGDS effectively inhibits the binding of fibronectin to platelets. researchgate.net It also interferes with cell adhesion to vitronectin-coated surfaces. nih.gov Furthermore, RGDS has been shown to be a competitive inhibitor of both intact fibrinogen and its degradation products to platelets, with a reported inhibitory constant (Ki) of approximately 12-15 µmol/L. nih.gov
Table 2: Native Ligands Competitively Inhibited by Arg-Gly-Asp-Ser (RGDS)
| Native Ligand | Context of Inhibition | Reference |
|---|---|---|
| Fibronectin | Platelet adhesion | researchgate.net |
| Fibrinogen | Platelet binding | nih.gov |
| Vitronectin | Cell adhesion | nih.gov |
| von Willebrand factor | Platelet adhesion | researchgate.net |
Downstream Cellular Signaling Pathway Modulation
The binding of RGDS to integrins initiates a series of downstream signaling events within the cell, influencing various cellular processes.
Integrin-Mediated Signal Transduction
Ligation of integrins by RGDS can trigger intracellular signaling cascades that are typically activated by natural ECM ligands. This includes the activation of several key signaling molecules:
Integrin-Linked Kinase (ILK): In hepatocytes, the binding of RGDS to β1-integrins leads to increased activity of ILK. nih.gov
Tyrosine Phosphorylation: Integrin engagement often leads to the phosphorylation of tyrosine residues on various intracellular proteins, a critical step in signal transduction.
Focal Adhesion Kinase (FAK): The clustering of integrins following ligand binding can recruit and activate FAK, a non-receptor tyrosine kinase that plays a central role in integrin signaling. nih.gov
Extracellular signal-regulated kinases (ERK1/2) and c-Jun N-terminal kinase (JNK): The RGDS-mediated activation of integrins can influence the MAPK (mitogen-activated protein kinase) pathway, including the activation of ERK1/2 and JNK. Inhibition of JNK has been shown to abolish the effects of RGDS on soluble guanylate cyclase expression. oup.comnih.gov
Impact on Soluble Guanylate Cyclase (sGC) Expression and Function
A notable effect of RGDS is its ability to modulate the expression and function of soluble guanylate cyclase (sGC), the primary receptor for nitric oxide (NO). oup.comnih.govnih.gov In human mesangial cells and human aortic smooth muscle cells, RGDS treatment leads to an up-regulation of the sGC β1 subunit in a time- and dose-dependent manner. oup.comnih.gov This effect is mediated specifically through the α5β1 integrin. oup.com
The increased expression of sGC enhances the cellular response to NO donors, resulting in elevated levels of cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov This signaling pathway appears to involve the activation of the JNK pathway, leading to the nuclear translocation of the transcription factor AP-1 (composed of c-fos and c-jun), which in turn likely promotes the transcription of the sGC β1 subunit gene. oup.comnih.gov
Influence on Phosphatidylinositol 3-Kinase (PI3K) Pathway Activity
The Arg-Gly-Asp-Ser (RGDS) sequence, a key recognition motif for integrin receptors, plays a significant role in modulating intracellular signaling cascades, including the Phosphatidylinositol 3-Kinase (PI3K) pathway. nih.gov This pathway is crucial for a variety of cellular functions such as cell growth, proliferation, survival, and migration. nih.gov The interaction between the RGDS motif of extracellular matrix proteins and cellular integrins can initiate a signaling cascade that activates PI3K. nih.gov
Research has demonstrated a direct link between RGDS-mediated cell adhesion and the activation of the PI3K pathway. When cells attach to a surface modified with the RGDS sequence, it can lead to the upregulation of αvβ3 integrin. medchemexpress.com This engagement has been shown to confer resistance to apoptosis induced by various stimuli. targetmol.com Crucially, this anti-apoptotic effect is dependent on the activity of the PI3K pathway, as the inhibition of this pathway eliminates the survival advantage provided by RGDS binding. medchemexpress.comtargetmol.com This suggests that the RGDS-integrin interaction transmits a survival signal that is transduced through the PI3K signaling cascade. targetmol.com
Furthermore, the activation of the PI3K/Akt pathway by RGD-functionalized biomaterials has been shown to enhance the secretion of growth factors, such as Vascular Endothelial Growth Factor (VEGF) and Transforming Growth Factor-β (TGF-β). nih.gov This highlights the pathway's role in mediating the regenerative effects associated with RGDS. The interaction triggers downstream signaling molecules, ultimately influencing gene expression and cell cycle progression. nih.gov
Table 1: Summary of RGDS-PI3K Pathway Interaction Findings
| Research Finding | Cellular Context | Implication | Reference(s) |
|---|---|---|---|
| RGDS-dependent resistance to apoptosis is abolished by PI3K pathway inhibition. | Cells on RGDS-treated membranes | The anti-apoptotic effect of RGDS is mediated through the PI3K pathway. | medchemexpress.comtargetmol.com |
| RGDS binding abrogates apoptosis via the mitochondrial pathway. | Cells bound to RGDS | Suppression of apoptosis is contingent on PI3K activity. | targetmol.com |
| RGD motif-integrin interaction triggers PI3K pathway activation. | General cell-matrix interactions | PI3K is a key downstream effector of RGD-integrin signaling. | nih.gov |
Interactions with Intracellular Apoptosis Regulators (e.g., Pro-caspase-3, -8, -9, Survivin)
Arg-Gly-Asp-Ser acetate exerts a profound influence on the intrinsic and extrinsic pathways of apoptosis through direct interactions with key regulatory proteins. The RGDS peptide has been shown to induce apoptosis in various cell types, including osteoblasts and endothelial cells. nih.govashpublications.org This pro-apoptotic activity is not solely dependent on disrupting cell-matrix anchorage but also involves direct intracellular actions. ashpublications.orgnih.gov
A primary mechanism for this is the direct binding and activation of initiator and effector caspases. Studies have revealed that this compound can directly and specifically bind to pro-caspase-3, pro-caspase-8, and pro-caspase-9. medchemexpress.comtargetmol.comabmole.com It does not, however, bind to pro-caspase-1, indicating a degree of specificity in its interactions. medchemexpress.comtargetmol.comabmole.com This interaction can trigger conformational changes that promote the autoprocessing and subsequent activation of these caspases. nih.gov For instance, research has shown that RGD-containing peptides can directly induce the enzymatic activity of pro-caspase-3, and that caspase-3 is essential for RGD-mediated cell death. nih.gov
In human umbilical vein endothelial cells (HUVECs), RGDS treatment leads to an early activation of the initiator caspases 8 and 9, followed by a later activation of the effector caspase 3. ashpublications.org This suggests that RGDS can trigger both the extrinsic (caspase-8 dependent) and intrinsic (caspase-9 dependent) apoptotic pathways. Confocal microscopy has confirmed that RGDS peptides can enter the cytoplasm, allowing for these direct intracellular interactions. nih.govashpublications.org
Beyond caspases, Arg-Gly-Asp-Ser also interacts with Survivin, a member of the inhibitor of apoptosis (IAP) protein family. medchemexpress.comtargetmol.comnih.gov Survivin is known to inhibit caspase function and is often overexpressed in cancer cells. nih.govnih.gov The binding of the RGDS peptide to Survivin has been found to be specific and occurs with high affinity, with a dissociation constant (Kd) of 27.5 μM. medchemexpress.comtargetmol.com This interaction appears to be functionally significant, as the anti-mitogenic effects of RGDS were reported to be lost in cells depleted of Survivin. medchemexpress.com
Table 2: Interactions of Arg-Gly-Asp-Ser with Apoptosis Regulators
| Apoptosis Regulator | Nature of Interaction | Observed Effect | Reference(s) |
|---|---|---|---|
| Pro-caspase-3 | Direct binding and induction of autoprocessing | Activation of caspase-3, leading to apoptosis. | medchemexpress.comtargetmol.comnih.govabmole.com |
| Pro-caspase-8 | Direct and specific binding | Early activation in the apoptotic cascade. | medchemexpress.comtargetmol.comashpublications.orgabmole.com |
| Pro-caspase-9 | Direct and specific binding | Early activation in the apoptotic cascade. | medchemexpress.comtargetmol.comashpublications.orgabmole.com |
| Survivin | Specific, high-affinity binding (Kd 27.5 μM) | RGDS anti-mitogenic effect is dependent on this interaction. | medchemexpress.comtargetmol.com |
Compound Reference Table
Role of Arg Gly Asp Ser Acetate in Cellular Processes and Microenvironments
Regulation of Cell Adhesion and Spreading Dynamics
The Arg-Gly-Asp (RGD) sequence is a primary recognition motif for many integrins, mediating cell attachment to the extracellular matrix (ECM). nih.govnih.gov The addition of a serine residue to form RGDS can modulate this interaction, influencing both the facilitation and inhibition of cell adhesion, as well as the strength of this connection.
Modulation of Cell-Substrate Adhesion Strength
The strength of cell-substrate adhesion is a critical factor in processes like cell migration and tissue organization. The presentation and microenvironment of the RGDS peptide can significantly modulate this adhesion strength. Research using self-assembled monolayers has demonstrated that the accessibility of the immobilized peptide influences the affinity of the integrin-peptide interaction. psu.edu For example, the length of oligo(ethylene glycol) groups surrounding the peptide can alter cell attachment and spreading, suggesting that a less accessible peptide leads to weaker cell-substrate interactions. psu.edu
Influence on Cell Proliferation and Differentiation Phenotypes
The interaction of Arg-Gly-Asp-Ser acetate (B1210297) with integrins extends beyond simple adhesion, profoundly influencing cell proliferation and differentiation. By engaging with cell surface receptors, RGDS can trigger signaling cascades that regulate the cell cycle and the expression of specific cellular phenotypes.
For instance, an RGD-modified elastin-like polypeptide has been shown to promote the proliferation of pancreatic β-cells by up-regulating the PI3K/Akt and Erk signaling pathways. nih.gov These pathways are known to be crucial for cell growth and survival. In the context of glioblastoma, a hydrogel functionalized with RGDS has been observed to induce apoptosis in cancer cells, suggesting a role in inhibiting proliferation in a disease context. nih.gov
The influence on differentiation is also significant. The adhesion mediated by RGD peptides can guide the differentiation of stem cells. For example, human mesenchymal stem cells (hMSCs) cultured on materials incorporating RGD peptides show enhanced spreading and protein secretion, which are indicative of their differentiation potential. rndsystems.com
Participation in Angiogenesis Research Models
Angiogenesis, the formation of new blood vessels, is a critical process in both normal development and disease, particularly in cancer. The αvβ3 integrin is highly expressed on activated endothelial cells during angiogenesis, making it a key target for research and therapeutic development. snmjournals.orgnih.govnih.gov
Peptides containing the RGD sequence, including RGDS, have been extensively used in angiogenesis research models. snmjournals.orgnih.gov They can act as antagonists to αvβ3 integrin, thereby inhibiting the adhesion and migration of endothelial cells, which are essential steps in the formation of new blood vessels. ashpublications.org RGD-containing peptides have demonstrated anti-angiogenic effects by preventing vascular lumen formation. ashpublications.org
Furthermore, radiolabeled RGD peptides are utilized as imaging agents to visualize and quantify angiogenesis in vivo. snmjournals.orgnih.gov This allows for the non-invasive monitoring of tumor growth and the response to anti-angiogenic therapies. The specific binding of these peptides to the neovasculature provides a high-contrast image, distinguishing it from surrounding healthy tissue. snmjournals.orgnih.gov
Role in Inflammatory Responses and Macrophage Activity
The Arg-Gly-Asp-Ser peptide has been shown to modulate inflammatory responses. For example, it can significantly reduce the production of pro-inflammatory molecules like tumor necrosis factor (TNF)-α and macrophage inflammatory protein (MIP)-2. medchemexpress.com This suggests a potential anti-inflammatory role for the peptide.
In the context of macrophage activity, the RGDS sequence is recognized by the fibronectin receptor on human macrophages. nih.gov The interaction of macrophages with surfaces coated with RGDS-containing peptides can lead to the activation of their C3 receptors, enhancing their phagocytic capacity. nih.gov This indicates that RGDS can directly influence the function of these key immune cells. Furthermore, acetate, as a component of the salt form, has been shown to attenuate inflammasome activation, a key process in inflammation. nih.gov
Impact on Skeletal Cell Apoptosis Mechanisms
Arg-Gly-Asp-Ser acetate can also play a significant role in regulating apoptosis, or programmed cell death, particularly in skeletal cells. Research has shown that attachment to a surface modified with RGDS can protect cells from apoptosis induced by various stimuli. medchemexpress.com This anti-apoptotic effect is linked to the activation of the phosphatidylinositol 3-kinase (PI3K) pathway. medchemexpress.com
Furthermore, the RGDS peptide has been found to interact with key proteins involved in the apoptotic cascade, including pro-caspase-3, -8, and -9, as well as the inhibitor of apoptosis protein, survivin. medchemexpress.com This direct interaction suggests a mechanism by which RGDS can interfere with the molecular machinery of apoptosis, thereby promoting cell survival.
Data Tables
Table 1: Effects of Arg-Gly-Asp-Ser (RGDS) Acetate on Cellular Adhesion
| Cell Type | Substrate | Form of RGDS | Observed Effect | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Fibronectin, Vitronectin | Soluble | Dose-dependent inhibition of adhesion | ashpublications.org |
| Human Lens Epithelial Cells | Fibronectin | Soluble (GRGDSP) | Inhibition of attachment | nih.gov |
| Fibroblasts | Fibronectin | Soluble (GRGDSP) | Temporary inhibition of adhesion | nih.gov |
| Various | Immobilized RGDS | Immobilized | Promotion of cell attachment and spreading | nih.govelsevierpure.com |
Table 2: Role of Arg-Gly-Asp-Ser (RGDS) Acetate in Different Cellular Processes
| Cellular Process | Model System | Key Findings | Reference |
| Cell Proliferation | Pancreatic β-cells | Promoted proliferation via PI3K/Akt and Erk pathways | nih.gov |
| Cell Proliferation | Glioblastoma cells | Induced apoptosis in a functionalized hydrogel | nih.gov |
| Angiogenesis | Endothelial cells | Inhibited adhesion and migration, preventing vascular lumen formation | ashpublications.org |
| Inflammation | In vivo models | Reduced production of pro-inflammatory cytokines | medchemexpress.com |
| Macrophage Activity | Human macrophages | Activated C3 receptors, enhancing phagocytosis | nih.gov |
| Apoptosis | Skeletal cells | Protected against induced apoptosis via PI3K pathway and interaction with caspases | medchemexpress.com |
Effects on Angiotensin-Converting Enzyme (ACE) Activity
The tetrapeptide Arg-Gly-Asp-Ser (RGDS) has been investigated for its potential to modulate the activity of angiotensin-converting enzyme (ACE), a key enzyme in the renin-angiotensin system (RAS) that plays a critical role in blood pressure regulation. nih.gov Research into the effects of bioactive peptides like RGDS has identified them as potential natural alternatives to synthetic ACE inhibitors used in managing hypertension. nih.gov
Studies on ACE purified from human serum have demonstrated that Arg-Gly-Asp-Ser exhibits an inhibitory effect on the enzyme's activity. nih.govtandfonline.com The mechanism of this inhibition has been characterized as reversible and competitive. nih.govtandfonline.com This indicates that RGDS competes with the natural substrate of ACE, angiotensin I, for binding to the enzyme's active site.
The inhibitory potency of Arg-Gly-Asp-Ser has been quantified through key kinetic parameters. In one study, the half-maximal inhibitory concentration (IC50) for RGDS was determined to be 107.16 µM. nih.govtandfonline.com The inhibition constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex, was calculated to be 63.44 µM for RGDS. nih.gov For comparison, the well-established synthetic ACE inhibitor, lisinopril, exhibited significantly higher potency with an IC50 value of 0.35 nM and a Ki value of 0.15 nM under the same experimental conditions. nih.gov
The research also compared the activity of RGDS to other bioactive peptides. For instance, the peptide Ser-Asp-Gly-Arg-Gly (SDGRG) showed a higher inhibitory effect on ACE activity than RGDS, with an IC50 of 32.54 µM and a Ki of 11.42 µM. nih.gov Conversely, the dipeptide Gly-Pro (GP) was found to be a less potent inhibitor than RGDS, with an IC50 of 184.71 µM and a Ki of 260.02 µM. nih.gov
These findings establish that Arg-Gly-Asp-Ser functions as a competitive inhibitor of angiotensin-converting enzyme.
Table 1: Inhibitory Effect of Arg-Gly-Asp-Ser and Other Peptides on ACE Activity
| Compound | IC50 Value (µM) | Ki Value (µM) | Type of Inhibition |
| Arg-Gly-Asp-Ser (RGDS) | 107.16 nih.gov | 63.44 nih.gov | Reversible-Competitive nih.govtandfonline.com |
| Ser-Asp-Gly-Arg-Gly (SDGRG) | 32.54 nih.gov | 11.42 nih.gov | Reversible-Competitive nih.govtandfonline.com |
| Gly-Pro (GP) | 184.71 nih.gov | 260.02 nih.gov | Reversible-Competitive nih.govtandfonline.com |
| Lisinopril | 0.00035 nih.gov | 0.00015 nih.gov | Reversible Noncompetitive nih.gov |
Engineering and Functionalization of Arg Gly Asp Ser Acetate in Biomaterials Research
Design Principles for Arg-Gly-Asp-Ser Acetate-Modified Polymeric Materials
The incorporation of Arg-Gly-Asp-Ser (RGDS) acetate (B1210297) into polymeric materials is a key strategy for enhancing their biological activity. The design principles for these modified materials revolve around two primary approaches: surface immobilization and bulk modification. These methods aim to present the RGDS motif to cells in a way that mimics its natural presentation in the extracellular matrix (ECM), thereby promoting cell adhesion, proliferation, and differentiation. nih.govfrontiersin.orgnih.gov
Surface Immobilization Techniques (e.g., Photochemical Immobilization)
Surface immobilization involves the attachment of RGDS peptides to the surface of a pre-fabricated biomaterial scaffold. This approach is advantageous as it preserves the bulk properties of the polymer while introducing specific biological cues at the material-cell interface.
One common method is covalent immobilization , which ensures a stable and long-lasting presentation of the peptide. This can be achieved through various chemical strategies. For instance, a polymer like poly(D,L-lactic-co-glycolic acid) (PLGA) can be functionalized with primary amine groups. nih.gov The RGDS peptide can then be covalently grafted onto these amine groups, creating a cell-adhesive surface. nih.gov The density of the immobilized RGDS can be controlled by varying the concentration of the functionalized polymer in the blend. nih.gov
Photochemical immobilization is another powerful technique that allows for spatial control over peptide attachment. This method often involves the use of photopolymerizable materials like gelatin methacryloyl (GelMA). rsc.org By combining microfluidic technology with photopolymerization, it is possible to create substrates with varying concentration gradients of RGDS. rsc.org This is particularly useful for studying cell migration, as endothelial cells have been observed to align and migrate towards regions with higher RGDS concentrations. rsc.org
| Immobilization Technique | Polymer Example | Key Feature | Application Example |
| Covalent Grafting | Poly(D,L-lactic-co-glycolic acid) (PLGA) | Stable peptide presentation | Enhancing cell adhesion on porous scaffolds nih.gov |
| Photochemical Immobilization | Gelatin Methacryloyl (GelMA) | Spatial control of peptide density | Creating gradients to study cell migration rsc.org |
Bulk Modification Strategies for Injectable Scaffolds
Bulk modification involves integrating the RGDS peptide throughout the entire volume of the biomaterial. This is particularly relevant for the development of injectable scaffolds, which can be delivered in a minimally invasive manner and form a three-dimensional (3D) matrix in situ.
Self-assembling peptides are a prominent example of this strategy. These peptides can be designed to include the RGDS sequence and will spontaneously form nanofibrous hydrogels under specific conditions, such as in the presence of salts in seawater. nih.gov The resulting hydrogel mimics the structure of the natural ECM and presents the RGDS motif throughout the scaffold, promoting cell infiltration and tissue regeneration. nih.govnih.gov The position of the RGDS motif within the self-assembling peptide sequence can significantly impact the secondary structure formation and the physical properties of the resulting hydrogel, highlighting the importance of molecular design in this approach. nih.gov
Another approach involves the functionalization of polymers that can form hydrogels. For example, hyaluronic acid (HA), a major component of the natural ECM, can be chemically modified to incorporate RGDS peptides. nih.gov These functionalized HA hydrogels can be designed to have rheological properties similar to that of native tissue, providing a suitable environment for cell growth. nih.gov
Application in Mimicking Extracellular Matrix (ECM) Environments
The extracellular matrix (ECM) is a complex network of proteins and polysaccharides that provides structural support to cells and regulates their behavior through biochemical and mechanical cues. nih.govfrontiersin.org The Arg-Gly-Asp-Ser (RGDS) peptide sequence, found in fibronectin, is a key cell-binding epitope within the ECM that interacts with integrin receptors on the cell surface. nih.gov By incorporating RGDS into synthetic biomaterials, researchers can create artificial environments that mimic this crucial aspect of the natural ECM, thereby influencing cell adhesion, proliferation, and differentiation. nih.govfrontiersin.org
The design of biomaterials that mimic the natural environment of cells is a primary focus in regenerative medicine. nih.gov Peptide-based materials, particularly those functionalized with RGDS, have shown great promise as ECM mimetics. nih.gov For instance, self-assembling peptide hydrogels that display the RGDS motif can create a 3D environment that supports the culture and differentiation of stem cells. nih.gov A study on human-derived self-assembling follicles (hSAFs) functionalized with RGDS demonstrated improved attachment and differentiation of neural stem cells (NSCs) compared to unmodified gels. nih.gov The NSCs formed large neurospheres within the functionalized gels and subsequently matured into neurons, indicating that these materials provide a suitable environment for neural tissue engineering. nih.gov
Furthermore, the presentation of RGDS on the surface of nanofibrous scaffolds can mimic the fibrillar structure of natural ECM proteins like collagen. mdpi.com Modifying electrospun poly(D,L-lactic-co-glycolic acid) (PLGA) nanofiber meshes with RGDS has been shown to significantly enhance cell attachment, spreading, and proliferation. ornl.gov This approach attempts to replicate the structural and biological functions of the native ECM, which is crucial for guiding tissue regeneration. mdpi.comornl.gov
| Biomaterial | Modification | Cellular Response | Mimicked ECM Feature |
| Self-Assembling Peptides | RGDS functionalization | Improved neural stem cell attachment and differentiation nih.gov | Cell-binding sites of fibronectin nih.gov |
| Electrospun PLGA Nanofibers | RGDS surface immobilization | Enhanced cell attachment, spreading, and proliferation ornl.gov | Fibrillar structure and cell-adhesion properties of collagen mdpi.comornl.gov |
| Hyaluronic Acid Hydrogels | RGDS incorporation | Promotes cell attachment while inhibiting pro-tumorigenic signals nih.gov | Cell-binding and signaling environment of the brain ECM nih.gov |
Integration in Targeted Delivery Systems Research (e.g., Nanoparticle Preparation, Nanodrug Delivery)
The Arg-Gly-Asp-Ser (RGDS) peptide's ability to bind to specific integrin receptors, which are often overexpressed on the surface of cancer cells and angiogenic blood vessels, makes it an ideal targeting ligand for drug delivery systems. bohrium.comresearchgate.net By functionalizing nanoparticles with RGDS, researchers can create "smart" drug carriers that selectively accumulate at the disease site, thereby increasing therapeutic efficacy and reducing side effects. frontiersin.orgbohrium.com
The preparation of these targeted nanoparticles involves conjugating the RGDS peptide to the surface of a nanocarrier, which can be composed of various materials such as polymers or lipids. researchgate.netnih.gov For instance, gelatin-based nanoparticles containing the anti-angiogenic compound epigallocatechin-3-gallate (EGCG) have been coated with a hyaluronic acid-RGD complex. nih.govsigmaaldrich.com This dual-targeting system leverages the properties of both HA and RGD to effectively target vascular endothelial cells and inhibit corneal neovascularization. nih.govsigmaaldrich.com
In cancer therapy research, RGD-modified nanodrug delivery systems have shown great potential. researchgate.net These systems can be designed to encapsulate chemotherapeutic agents like paclitaxel (B517696). nih.gov For example, a nanoparticle drug delivery system targeted with a peptide that recognizes radiation-induced receptors on tumors has been developed. nih.gov This system demonstrated increased paclitaxel concentration and apoptosis in irradiated breast carcinomas. nih.gov
The following table highlights different types of RGDS-modified nanoparticle systems and their applications in targeted delivery research:
| Nanoparticle System | Targeting Mechanism | Application | Key Finding |
| Gelatin/EGCG nanoparticles with HA-RGD coating | RGD targets αvβ3 integrin on vascular endothelial cells | Inhibition of corneal neovascularization | Enhanced targeting and therapeutic effect nih.govsigmaaldrich.com |
| Polyester nanoparticles with GIRLRG peptide | GIRLRG peptide targets radiation-induced GRP78 on tumor cells | Targeted delivery of paclitaxel to irradiated tumors | Increased drug concentration and apoptosis in tumors nih.gov |
| Liposomes, polymeric nanoparticles, inorganic nanoparticles | RGD targets integrin receptors on tumor cells | General tumor therapy | Enhanced tumor targeting and therapeutic efficacy researchgate.net |
Advanced Research Methodologies for Arg Gly Asp Ser Acetate Studies
Peptide Synthesis and Purification Techniques
The synthesis and purification of Arg-Gly-Asp-Ser (RGDS) acetate (B1210297) are foundational steps for its use in advanced research. These processes require precise chemical strategies to ensure the production of a high-purity peptide with the correct amino acid sequence and stereochemistry.
Solid-Phase Peptide Synthesis (SPPS) Protocols (e.g., Fmoc/tBu Chemistry)
Solid-Phase Peptide Synthesis (SPPS) is the predominant method for synthesizing Arg-Gly-Asp-Ser acetate. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is a widely adopted orthogonal protection scheme that offers significant advantages in modern peptide synthesis. peptide.compeptide.com This method involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin.
The general workflow of Fmoc/tBu SPPS for Arg-Gly-Asp-Ser begins with the attachment of the C-terminal amino acid, serine, to the resin. peptide.com The Nα-amino group of each incoming amino acid is protected by the base-labile Fmoc group, while the reactive side chains of arginine, aspartic acid, and serine are protected by acid-labile groups, such as the tert-butyl (tBu) group. peptide.com This orthogonal protection strategy allows for the selective removal of the Fmoc group at each step without affecting the side-chain protecting groups. peptide.com
A typical synthesis cycle involves:
Deprotection: The Fmoc group of the resin-bound amino acid is removed using a mild base, commonly a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). peptide.com
Washing: The resin is thoroughly washed to remove excess reagents and byproducts. rsc.org
Coupling: The next Fmoc-protected amino acid is activated and coupled to the free N-terminus of the growing peptide chain. Common activating agents include phosphonium (B103445) and uronium/aminium salts like HBTU and TBTU. chempep.com
Washing: The resin is washed again to remove unreacted amino acids and coupling reagents.
This cycle is repeated for each amino acid in the sequence (Aspartic Acid, Glycine (B1666218), and Arginine). A significant challenge in the synthesis of sequences containing aspartic acid is the potential for aspartimide formation, a side reaction that can occur under both acidic and basic conditions. peptide.com This can be mitigated by using specific coupling strategies or additives.
Once the peptide chain is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed using a strong acid, typically a cleavage cocktail containing trifluoroacetic acid (TFA). The crude peptide is then precipitated, washed, and lyophilized to yield the final product as an acetate salt.
| SPPS Step | Reagents/Conditions | Purpose |
| Resin Loading | Fmoc-Ser(tBu)-OH, DIC/HOBt, 2-chlorotrityl chloride resin | Covalent attachment of the first amino acid to the solid support. |
| Fmoc Deprotection | 20% Piperidine in DMF | Removal of the Nα-Fmoc protecting group. |
| Amino Acid Coupling | Fmoc-Asp(OtBu)-OH, Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH, HBTU/DIPEA in DMF | Sequential addition of protected amino acids. |
| Final Cleavage | TFA/H2O/TIPS (e.g., 95:2.5:2.5) | Cleavage of the peptide from the resin and removal of side-chain protecting groups. |
Analytical Characterization (e.g., High-Performance Liquid Chromatography (HPLC), Mass Spectrometry, Amino Acid Analysis)
Following synthesis, the purity and identity of the this compound must be rigorously confirmed. A combination of analytical techniques is employed for this purpose.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the primary method for assessing the purity of the synthesized peptide and for its purification. atdbio.comox.ac.uk The crude peptide is dissolved in an appropriate solvent and injected into the HPLC system. Separation is based on the hydrophobicity of the peptide, with a gradient of an organic solvent (like acetonitrile) in an aqueous mobile phase, often containing an ion-pairing agent like trifluoroacetic acid (TFA) or ammonium (B1175870) acetate, used for elution. atdbio.comlcms.cz The purity is determined by integrating the area of the main peak relative to the total peak area in the chromatogram. sigmaaldrich.comsigmaaldrich.com A purity of ≥95% is typically required for biological assays. sigmaaldrich.com
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized peptide, thereby verifying its amino acid composition. youtube.com Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) are commonly used. youtube.comnih.gov The observed mass-to-charge ratio (m/z) of the peptide is compared to its calculated theoretical mass. nih.gov For Arg-Gly-Asp-Ser, the expected molecular weight is 433.42 Da. sigmaaldrich.com
Amino Acid Analysis (AAA): Although less common for routine characterization of short, well-defined peptides, amino acid analysis can be used to confirm the amino acid composition and stoichiometry of the final product. This involves hydrolyzing the peptide into its constituent amino acids and then quantifying each amino acid.
| Analytical Technique | Parameter Measured | Typical Result for this compound |
| Reversed-Phase HPLC | Purity (%) | ≥95% sigmaaldrich.comsigmaaldrich.com |
| Mass Spectrometry | Molecular Weight (Da) | Observed m/z corresponding to [M+H]+ at ~434.4 sigmaaldrich.comechelon-inc.com |
| Amino Acid Analysis | Amino Acid Ratios | Arg:Gly:Asp:Ser ratio of approximately 1:1:1:1 |
In Vitro Cell-Based Assay Systems
In vitro cell-based assays are crucial for elucidating the biological functions of this compound, particularly its role in cell-matrix interactions.
Cell Attachment and Adhesion Assays (e.g., Atomic Force Microscopy (AFM), Colorimetric Methods)
The Arg-Gly-Asp-Ser sequence is a well-established motif that mediates cell attachment by binding to integrin receptors on the cell surface. nih.govnih.gov Various assays are used to quantify this interaction.
Colorimetric Methods: A common and straightforward method to measure cell attachment involves coating a multi-well plate with the peptide. sigmaaldrich.com Cells are then seeded into the wells and allowed to attach. After an incubation period, non-adherent cells are washed away, and the remaining attached cells are fixed and stained with a dye such as crystal violet. sigmaaldrich.com The dye is then solubilized, and the absorbance is measured, which is directly proportional to the number of attached cells. nih.gov Peptides with scrambled sequences, such as Ser-Asp-Gly-Arg-Gly, are often used as negative controls to demonstrate the specificity of the RGDS-mediated adhesion. echelon-inc.com
Atomic Force Microscopy (AFM): AFM can be used at the single-molecule level to probe the interaction forces between an RGDS-functionalized AFM tip and integrin receptors on the surface of a living cell. This technique provides detailed information about the binding strength and kinetics of the peptide-receptor interaction.
| Assay Type | Principle | Endpoint Measured | Example Finding |
| Colorimetric (Crystal Violet) | Staining of adherent cells. sigmaaldrich.com | Optical density, proportional to the number of attached cells. | RGDS-coated surfaces promote significantly higher cell attachment compared to uncoated or control peptide-coated surfaces. sigmaaldrich.com |
| Inhibition Assay | Soluble RGDS competes with matrix proteins for integrin binding. | Reduction in cell attachment to a fibronectin-coated surface. | The free RGDS peptide inhibits the attachment of cells to fibronectin-coated substrates. sigmaaldrich.com |
Cell Proliferation and Differentiation Assays
Beyond initial attachment, the interaction of Arg-Gly-Asp-Ser with integrins can trigger intracellular signaling pathways that influence cell proliferation and differentiation.
Cell Proliferation Assays: The effect of RGDS on cell proliferation can be assessed using various methods. The CCK-8 assay and BrdU incorporation assay are commonly employed. nih.gov The CCK-8 assay measures the activity of dehydrogenases in viable cells, which provides an indication of cell number. The BrdU assay detects the incorporation of the thymidine (B127349) analog bromodeoxyuridine (BrdU) into the DNA of proliferating cells. Studies have shown that Arg-Gly-Asp-modified surfaces can enhance the proliferation of certain cell types, such as pancreatic β-cells. nih.gov
Cell Differentiation Assays: The influence of RGDS on cell differentiation is often evaluated by measuring the expression of lineage-specific markers. For example, in studies with osteoblast-like cells, differentiation can be assessed by measuring alkaline phosphatase (ALP) activity or the expression of bone-related proteins like osteocalcin.
| Assay | Biological Process Measured | Methodology | Example Finding |
| CCK-8 Assay | Cell Viability/Proliferation | Colorimetric measurement of dehydrogenase activity. nih.gov | RGD-modified elastin-like polypeptide (REP) increased the proliferation of Rin-m cells. nih.gov |
| BrdU Assay | DNA Synthesis/Proliferation | Immunohistochemical or flow cytometric detection of BrdU incorporation. nih.gov | Enhancement of β-cell proliferation by REP was confirmed by increased BrdU incorporation. nih.gov |
| Alkaline Phosphatase (ALP) Activity | Osteogenic Differentiation | Colorimetric assay measuring the enzymatic activity of ALP. | RGDS-immobilized surfaces can promote the differentiation of mesenchymal stem cells into osteoblasts. |
Signal Transduction and Gene Expression Analysis
The binding of Arg-Gly-Asp-Ser to integrins initiates a cascade of intracellular signaling events that ultimately regulate gene expression and cellular behavior. nih.gov
Signal Transduction Analysis: The activation of specific signaling pathways can be investigated using techniques like Western blotting. nih.gov This allows for the detection and quantification of key signaling proteins and their phosphorylated (activated) forms. For instance, the interaction of RGDS with integrins can lead to the activation of pathways such as the phosphatidylinositol 3-kinase (PI3K)/Akt and the extracellular signal-regulated kinase (Erk) pathways. nih.govmedchemexpress.com The phosphorylation of Akt and Erk can be measured to demonstrate the activation of these pathways in response to RGDS. nih.gov
Gene Expression Analysis: The downstream effects of RGDS-mediated signaling on gene expression can be analyzed using quantitative real-time polymerase chain reaction (qRT-PCR). nih.gov This technique allows for the measurement of mRNA levels of specific genes. For example, studies have shown that RGDS can increase the mRNA expression and secretion of transforming growth factor-beta1 (TGF-β1). nih.gov Furthermore, the expression of cell cycle-related proteins, such as cyclins and cyclin-dependent kinase inhibitors (e.g., p27), can be modulated by RGDS-induced signaling, thereby influencing cell proliferation. nih.gov
| Analysis Method | Target of Analysis | Specific Molecules Analyzed | Example Finding |
| Western Blotting | Protein expression and phosphorylation | Phospho-Akt, Phospho-Erk, Cyclin D1, p27 nih.gov | RGDS stimulates the phosphorylation of Erk and Akt in pancreatic β-cells. nih.gov |
| qRT-PCR | mRNA expression levels | TGF-β1, Insulin, Cell cycle regulators nih.govnih.gov | RGDS increases the mRNA expression of TGF-β1. nih.gov |
Enzyme Activity Assays (e.g., ACE Inhibition)
Enzyme activity assays are crucial for characterizing the inhibitory potential of peptides like Arg-Gly-Asp-Ser (RGDS) on specific enzymes. A notable example is the assessment of its effect on Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure. nih.govresearchgate.net In a study investigating the inhibitory effects of various bioactive peptides on purified human serum ACE, RGDS demonstrated a measurable inhibitory effect. nih.gov The half-maximal inhibitory concentration (IC50) for RGDS was determined to be 107.16 µM. nih.gov Further kinetic analysis revealed that RGDS acts as a reversible-competitive inhibitor of ACE, with an inhibition constant (Ki) of 63.44 µM. nih.gov These findings indicate that RGDS can interact with the active site of ACE and compete with its natural substrate. nih.gov Such assays are fundamental in screening and characterizing the pharmacological properties of RGDS acetate.
Table 1: ACE Inhibition by Arg-Gly-Asp-Ser (RGDS)
| Parameter | Value | Reference |
|---|---|---|
| IC50 | 107.16 µM | nih.gov |
| Ki | 63.44 µM | nih.gov |
| Inhibition Type | Reversible-Competitive | nih.gov |
In Vitro and Ex Vivo Organ/Tissue Models (e.g., Aortic Explants, Airway Smooth Muscle)
The biological effects of Arg-Gly-Asp-Ser are investigated using in vitro and ex vivo organ and tissue models, which provide a more complex physiological context than isolated enzyme or cell-based assays. For instance, the role of the RGDS sequence in smooth muscle cell behavior has been studied using aortic explants. nih.gov Research has shown that a substrate containing the Gly-Arg-Gly-Asp-Ser-Cys (GRGDSC) peptide is sufficient to promote the transition of arterial smooth muscle cells from a contractile to a synthetic phenotype. nih.gov This model demonstrated that freshly isolated smooth muscle cells attach and spread on a GRGDSC substrate in a manner comparable to fibronectin, a natural extracellular matrix protein containing the RGDS sequence. nih.gov This phenotypic modulation, which includes the formation of actin filament bundles, occurs even when protein synthesis is inhibited, suggesting a direct interaction between the RGDS sequence and cell surface receptors. nih.gov
While direct studies using this compound on airway smooth muscle are not extensively detailed in the provided context, the general principles of using isolated human airway tissues are well-established for investigating the pharmacology of various compounds. torvergata.it These models, which can replicate many features of airway diseases, are valuable for understanding how peptides might influence airway smooth muscle cell proliferation, migration, and contractility. nih.govamegroups.org Co-culture models of airway epithelial and smooth muscle cells are used to study the interactions that drive proliferative phenotypes in smooth muscle cells. nih.gov
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are pivotal in understanding how the chemical structure of this compound influences its biological activity. These studies involve systematic modifications of the peptide's structure and observing the resulting changes in its function.
Amino acid substitution analysis is a key component of SAR studies for the Arg-Gly-Asp (RGD) sequence. The specific sequence of amino acids is critical for its biological function, particularly in mediating cell adhesion through integrin receptors. nih.govacs.org Conservative substitutions of the arginine, glycine, or aspartic acid residues within the RGD sequence have been shown to significantly diminish its inhibitory activity on the binding of adhesive proteins like fibronectin and fibrinogen to platelets. nih.gov For example, the peptide Gly-Arg-Ala-Asp-Ser-Pro (GRADSP) is often used as a negative control in studies with integrin-blocking peptides because the substitution of glycine with alanine (B10760859) results in a loss of integrin binding. echelon-inc.comsigmaaldrich.com This highlights the stringent structural requirements for receptor recognition. The distance between the guanidine (B92328) group of arginine and the beta-carboxyl group of aspartic acid has also been identified as a critical factor affecting antiaggregative activity. nih.gov
To enhance the potency and selectivity of RGD peptides, researchers have developed conformationally restricted cyclic analogs. nih.govresearchgate.net Linear peptides like RGDS are often flexible, which can result in lower binding affinity to their target receptors. By cyclizing the peptide, its conformational freedom is reduced, locking it into a more bioactive conformation. nih.govresearchgate.net For example, cyclic Arg-Gly-Asp-Phe-Val peptides have demonstrated significantly higher inhibitory activity on cell adhesion to vitronectin and laminin (B1169045) fragment P1 compared to the linear Gly-Arg-Gly-Asp-Ser peptide. nih.gov Nuclear Magnetic Resonance (NMR) studies of these active cyclic peptides have revealed specific structural features, such as the presence of βII' and γ turns, which are believed to contribute to their enhanced and selective inhibition. nih.gov The insertion of the RGD sequence into a protein scaffold, such as human lysozyme, with flanking cysteine residues that form a disulfide bond, also serves to rigidly constrain the peptide. This constrained conformation, which assumes a type II'β-turn structure, has been shown to be essential for high-affinity binding to integrins. researchgate.net
Computational modeling and docking studies provide atomic-level insights into the interaction between Arg-Gly-Asp-Ser and its target receptors. nih.govdovepress.com These in silico methods are used to predict the binding poses and affinities of ligands to their protein targets. mdpi.com Molecular dynamics simulations can be employed to explore the conformational space of the peptide and the peptide-receptor complex, helping to validate docking predictions and understand the dynamics of the interaction. nih.gov For instance, computer-assisted modeling of the related hexapeptide Gly-Arg-Gly-Asp-Ser-Pro (GRGDSP) has suggested that it adopts a conformation with two nested beta-bends, a structural feature that may contribute to its binding specificity. nih.gov While specific docking studies for this compound were not detailed in the provided search results, the general methodology involves creating a 3D model of the peptide and its target receptor (e.g., an integrin) and then using algorithms to predict the most stable binding orientation and calculate a binding score. dovepress.commdpi.com These computational approaches are invaluable for rational drug design and for guiding the synthesis of new, more potent analogs. nih.gov
Bioconjugation and Radiolabeling Strategies for Research Probes
To facilitate research into the biodistribution, target engagement, and therapeutic potential of Arg-Gly-Asp-Ser, various bioconjugation and radiolabeling strategies are employed. nih.govmdpi.comnih.gov
Bioconjugation involves linking the RGDS peptide to other molecules, such as fluorescent probes, to create tools for studying its biological interactions. mdpi.com Click chemistry, a set of highly efficient and specific reactions, is a popular method for this purpose. mdpi.com For example, an RGDS peptide bearing a terminal alkyne can be "clicked" onto a surface or another molecule functionalized with an azide (B81097) group. mdpi.com This approach has been used to attach RGDS to fluorescent dyes and to create peptide-functionalized surfaces for cell adhesion studies. mdpi.com The RGDS tetrapeptide has also been genetically inserted into other proteins, such as a truncated form of protein A, to create novel bifunctional proteins with both cell-adhesive and immunoglobulin-binding properties. nih.gov
Radiolabeling involves attaching a radioactive isotope to the RGDS peptide, transforming it into a probe for in vivo imaging techniques like Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT). nih.govnih.gov RGD peptides have been labeled with various radioisotopes, including 18F, 64Cu, and 68Ga. nih.gov These radiolabeled probes allow for the non-invasive visualization and quantification of integrin expression in vivo, which is particularly relevant in cancer research, as certain integrins are overexpressed on tumor cells and vasculature. nih.govnih.gov The development of these research probes is essential for preclinical and clinical evaluation of RGD-based diagnostics and therapeutics. nih.gov
Future Directions and Emerging Research Avenues for Arg Gly Asp Ser Acetate
Exploration of Novel Integrin-Ligand Interactions Beyond Established Paradigms
The canonical understanding of the Arg-Gly-Asp (RGD) sequence as the primary recognition site for a subset of integrins is evolving. wikipedia.org While the RGD motif is central, its binding affinity and specificity are significantly influenced by its context, including flanking amino acid sequences and conformational presentation. qyaobio.comacs.org Emerging research focuses on dissecting these nuances to develop ligands with tailored activities for specific integrin subtypes.
It is now understood that the residues adjacent to the RGD core play a critical role in determining which of the at least eight RGD-binding integrins are targeted. acs.orgmdpi.com For instance, the presence of certain amino acid pairs at the C-terminus of the RGD sequence can enhance affinity for specific integrins, such as αvβ5, while having little effect on others like αvβ3. acs.org This highlights a paradigm shift from viewing RGDS as a universal integrin ligand to a progenitor of a class of specific signaling molecules. Research has identified that sequences like RGDVF or RGDNY are crucial for αvβ5-mediated cell adhesion. acs.orgresearchgate.net
Furthermore, the concept of "latent" RGD sites within extracellular matrix (ECM) proteins is an active area of investigation. core.ac.uk In some proteins, such as laminin (B1169045), the RGD sequence is structurally masked and only becomes accessible for integrin binding after proteolytic cleavage or conformational changes in the protein. core.ac.uk This suggests a sophisticated regulatory mechanism where tissue remodeling or damage can expose new adhesive sites, guiding subsequent cellular responses.
Another frontier is the development of ligands that can discriminate between different activation states of integrins or even act as agonists, rather than simple antagonists. researchgate.net The spatial arrangement and clustering of RGDS peptides also dramatically affect cellular responses, with polyvalent displays of the ligand leading to enhanced integrin binding and avidity. These investigations are crucial for designing next-generation biomaterials and therapeutics that can target specific cellular behaviors with high precision.
| RGD-Containing Sequence | Primary Integrin Subtype(s) Targeted | Key Research Finding |
|---|---|---|
| Arg-Gly-Asp-Ser (RGDS) | αvβ3, α5β1, and other RGD-binding integrins | A foundational sequence from fibronectin that competitively inhibits cell attachment. nih.gov |
| RGDVF / RGDNY | αvβ5 | The C-terminal VF or NY residues are required for high-affinity binding and cell adhesion mediated by integrin αvβ5. acs.orgresearchgate.net |
| Cyclic RGD Peptides (e.g., RGD4C) | αvβ3 | Cyclization increases binding affinity and selectivity for αvβ3 over other integrins like αIIbβ3. wikipedia.org |
| Latent RGD in Laminin A chain | αvβ3 | This RGD site is normally hidden and becomes exposed after protein fragmentation, representing a regulated binding motif. core.ac.uknih.gov |
Advanced Biomaterial Design for Spatiotemporal Control of Cellular Responses
The incorporation of RGDS into biomaterials to promote cell attachment is a well-established strategy. cellgs.comresearchgate.net The next generation of biomaterials, however, aims for dynamic and responsive systems that offer spatiotemporal control over cellular interactions. nih.govrsc.org This involves designing "smart" scaffolds that can present or hide the RGDS ligand on demand, thereby directing cell behavior in real-time.
One promising approach involves the use of photochemistry. By "caging" the RGDS peptide with a photolabile group, the ligand remains inactive until exposed to light of a specific wavelength. nih.gov This allows researchers to create precise patterns of cell-adhesive regions on a hydrogel surface, guiding cell attachment and proliferation with high spatial resolution. nih.gov Such techniques are invaluable for creating complex tissue models and cell-based devices. nih.gov
Another key area is the development of hydrogels with tunable mechanical properties and ligand mobility. thewellbio.comnih.gov Researchers are creating interpenetrating polymer networks where the RGDS ligand can be attached to either a static or a dynamic component of the network. nih.gov This allows for independent control over matrix stiffness and the mobility of the adhesion ligand, both of which are critical factors influencing cell behavior. nih.gov For example, endothelial cell spreading and adhesion are maximized in soft, viscoelastic gels where RGD ligands are present on both covalent and non-covalent networks. nih.gov These advanced systems better mimic the dynamic nature of the native extracellular matrix. rsc.org
Furthermore, materials are being designed that respond to cellular activities themselves. rsc.org This includes scaffolds that degrade in response to specific enzymes secreted by cells, releasing bioactive factors or altering the mechanical environment. By integrating RGDS within such responsive systems, it is possible to create a feedback loop where initial cell adhesion triggers subsequent changes in the biomaterial, guiding processes like tissue regeneration. rsc.org
| Biomaterial Strategy | Mechanism of Spatiotemporal Control | Application Example |
|---|---|---|
| Photocaged RGDS Peptides | Near-UV light exposure removes a protective group, activating the RGDS peptide in specific locations. nih.gov | Patterning fibroblast cells on hyaluronic acid hydrogels to control spatial localization. nih.gov |
| Dynamically Tunable Hydrogels | Utilizing interpenetrating networks to independently control matrix stiffness and ligand mobility. nih.gov | Optimizing endothelial cell spreading by presenting RGD on both static and mobile polymer networks. nih.gov |
| Stimuli-Responsive Polymers | Materials that change properties (e.g., release factors, alter stiffness) in response to physical (light, magnetism) or chemical (pH, redox) cues. nih.gov | Modulating the local immune microenvironment to promote bone defect repair. nih.gov |
| Cell-Responsive Materials | Incorporating enzyme-cleavable linkers that allow cells to remodel their own environment. rsc.org | Designing scaffolds that permit cell infiltration and guide stem-cell differentiation based on cellular enzymatic activity. rsc.org |
Interplay with Mechanotransduction Pathways in Cellular Behavior
Integrin-mediated adhesion is not merely a structural anchor; it is a critical hub for mechanotransduction, the process by which cells convert mechanical stimuli into biochemical signals. mdpi.comnih.gov The binding of RGDS to integrins initiates the formation of focal adhesions, complex protein assemblies that physically link the extracellular matrix to the intracellular actin cytoskeleton. nih.gov This connection forms a "molecular clutch" that allows for the transmission of forces between the cell and its environment. nih.gov
Future research is focused on elucidating how the specific dynamics of RGDS-integrin binding influence downstream mechanotransduction pathways. For example, studies have shown that the mobility of the RGDS ligand on a biomaterial surface can suppress integrin-mediated mechanotransduction. nih.gov When the ligand is mobile, it is less effective at resisting cell-generated traction forces, leading to reduced focal adhesion maturation, actin stress fiber formation, and downstream signaling through proteins like Focal Adhesion Kinase (FAK). nih.govnih.gov
The mechanical properties of the substrate, such as stiffness and viscoelasticity, are also key regulators of this process. researchgate.net Cells cultured on soft, RGD-functionalized substrates may recruit and remodel the matrix fibers to increase the local ligand density, thereby facilitating integrin clustering and promoting focal adhesion assembly. nih.gov This interplay demonstrates that cellular response is not dictated by the simple presence of RGDS but by a complex interaction between ligand presentation, matrix mechanics, and the cell's own contractile machinery. researchgate.net Understanding these relationships is vital for fields like regenerative medicine, where guiding cell differentiation and tissue formation depends on providing the correct mechanical cues. nih.gov
| Component | Role in Mechanotransduction | Interaction with RGDS-Integrin Binding |
|---|---|---|
| Integrins (e.g., αvβ3, α5β1) | Transmembrane receptors that bind to RGDS and connect the ECM to the cytoskeleton. mdpi.com | The initial point of force transmission. mdpi.com |
| Talin | A key adapter protein that binds to the integrin β-subunit and recruits other proteins like vinculin. nih.gov | One of the first proteins recruited upon RGDS-integrin engagement, essential for the molecular clutch. nih.gov |
| Focal Adhesion Kinase (FAK) | A non-receptor tyrosine kinase that is activated upon integrin clustering and force application. nih.gov | Phosphorylation of FAK is a key downstream signaling event regulated by RGDS-mediated adhesion. nih.gov |
| Actin Cytoskeleton | Generates intracellular contractile forces via myosin II motors. nih.gov | Force generated by actin is transmitted through the focal adhesion to the RGDS-bound integrin and into the ECM. nih.gov |
Systems Biology Approaches to Arg-Gly-Asp-Ser Acetate-Mediated Cell Behavior
The signaling pathways initiated by RGDS-integrin binding are not linear but form a complex, interconnected network. A systems biology approach, which combines high-throughput experimental data with computational modeling, is essential for understanding this complexity. nih.govnih.gov This holistic view allows researchers to move beyond studying individual protein interactions to mapping the entire signaling network that governs cell behavior in response to RGDS.
Proteomic analysis is a powerful tool in this regard. By isolating integrin-associated complexes after cell adhesion to an RGDS-functionalized surface, researchers can identify the dozens or even hundreds of proteins that constitute the "adhesome." nih.gov Quantitative proteomics can further reveal how the composition of these complexes changes over time or in response to different mechanical cues, providing a dynamic map of the signaling network. nih.gov For example, such studies have identified novel regulators, like RCC2, that coordinate the activity of key signaling nodes such as Rac1 and Arf6 downstream of integrin engagement. nih.gov
This wealth of data can then be used to construct computational models of the signaling network. routledge.compageplace.de These models can simulate how information flows through the system and predict how the network will respond to perturbations. For instance, a model could predict how altering the density of RGDS on a surface will affect the balance between cell proliferation and differentiation pathways. nih.gov By integrating data from genomics, proteomics, and cell biology, systems biology provides a framework for understanding how the initial, simple binding event of RGDS to an integrin can lead to complex and diverse cellular outcomes. nih.gov This approach is critical for rationally designing biomaterials and therapies that can precisely control cell fate.
Q & A
Q. What is the primary mechanism of Arg-Gly-Asp-Ser acetate (RGDS) in modulating apoptosis?
RGDS acetate inhibits apoptosis by binding to integrin receptors and suppressing mitochondrial-dependent apoptotic pathways. Specifically, it directly interacts with pro-caspase-8, pro-caspase-9, and pro-caspase-3 (but not pro-caspase-1) via its integrin-binding RGD motif . This interaction is dependent on phosphatidylinositol 3-kinase (PI3K) pathway activation, as PI3K inhibition abolishes RGDS-mediated anti-apoptotic effects .
Methodological Insight : To validate this mechanism, use co-immunoprecipitation (co-IP) assays to confirm RGDS-procaspase binding and measure caspase-3/8/9 activity via fluorometric assays in cells treated with apoptosis inducers (e.g., staurosporine) .
Q. How does RGDS acetate influence integrin receptor expression in vitro?
RGDS acetate upregulates αvβ3 integrin expression on cell surfaces, enhancing cell-matrix adhesion. This upregulation is critical for its anti-apoptotic effects, as demonstrated in melanoma and endothelial cell models .
Q. Experimental Design :
- Treat cells with RGDS (e.g., 10–100 μM) for 24–48 hours.
- Quantify αvβ3 integrin via flow cytometry or immunofluorescence using anti-αvβ3 antibodies .
- Correlate integrin levels with apoptotic resistance using Annexin V/PI staining .
Advanced Research Questions
Q. How can researchers resolve contradictions in RGDS-dependent anti-apoptotic effects across cell types?
Discrepancies may arise due to survivin expression levels, as RGDS binds survivin (Kd = 27.5 μM) to exert its effects. Cells with low survivin (e.g., survivin-depleted via siRNA) lose RGDS-mediated apoptosis resistance .
Q. Methodological Recommendations :
Q. What are optimal in vivo dosing strategies for studying RGDS in inflammatory models?
In LPS-induced murine inflammation models, RGDS (1–5 mg/kg, intraperitoneal) administered 1 hour pre-LPS significantly reduces TNF-α, MIP-2, and MMP-9 levels in bronchoalveolar lavage (BAL) fluid . Higher doses (2.5–5 mg/kg) show dose-dependent suppression of NF-κB activity .
Q. Key Parameters :
Q. How does RGDS interact with survivin, and what experimental approaches validate this interaction?
RGDS binds the C-terminal domain of survivin, a protein overexpressed in melanoma. This interaction is critical for RGDS-mediated cell survival .
Q. Validation Methods :
Q. What controls are essential when studying RGDS cross-reactivity with caspases?
RGDS does not bind pro-caspase-1, so assays must include:
- Negative controls : Pro-caspase-1-rich cell lysates (e.g., THP-1 monocytes).
- Positive controls : Pro-caspase-3/8/9 overexpression systems .
Data Analysis and Interpretation
Q. How to address inconsistencies in RGDS-mediated MMP-9 suppression in vivo?
Variability may stem from differences in LPS dosage or RGDS administration timing. Standardize LPS (1.5 mg/kg) and collect BAL fluid at 4 hours post-LPS for MMP-9 zymography .
Q. What statistical models are suitable for analyzing RGDS dose-response relationships?
Use nonlinear regression (e.g., log[inhibitor] vs. response) to calculate IC50 values for caspase activity or cytokine suppression. For in vivo data, apply ANOVA with post-hoc Tukey tests for multi-dose comparisons .
Technical Considerations
Q. How to ensure RGDS stability in experimental setups?
Q. What are the limitations of using RGDS in 3D cell culture models?
RGDS may alter matrix stiffness and integrin clustering in 3D environments. Use collagen or fibronectin-based hydrogels and validate integrin β3 expression via confocal microscopy .
Cross-Disciplinary Applications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
